molecular formula C9H11Cl2N3O4 B12065563 4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B12065563
M. Wt: 296.10 g/mol
InChI Key: JZQILEZKJLDCDI-QPPQHZFASA-N
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Description

4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a synthetic nucleoside analog characterized by a modified tetrahydrofuran sugar moiety and a pyrimidin-2-one base. The stereochemistry (2R,4R,5R) ensures specific spatial orientation, critical for biological interactions. Key structural features include:

  • 3,3-Dichloro substituents on the tetrahydrofuran ring, enhancing metabolic stability and influencing electronic properties.

This compound is hypothesized to exhibit antiviral or anticancer activity, akin to gemcitabine (), by targeting viral polymerases or disrupting DNA synthesis. Its molecular weight is approximately 296 g/mol, calculated from the formula C₉H₁₁Cl₂N₃O₄.

Properties

Molecular Formula

C9H11Cl2N3O4

Molecular Weight

296.10 g/mol

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11Cl2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m1/s1

InChI Key

JZQILEZKJLDCDI-QPPQHZFASA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(Cl)Cl

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Carbohydrate-Derived Synthesis

Starting from D-ribose or related sugars, researchers leverage inherent stereocenters to construct the THF ring. For example, D-ribose undergoes acid-catalyzed cyclization with acetone to form a protected tetrahydrofurodioxolane intermediate. Subsequent tritylation of the hydroxymethyl group (achieving 85–90% yield) and iodination introduce key functional handles for downstream modifications. Chlorination at the 3-position is typically achieved using SOCl₂ or PCl₅ under controlled conditions, though regioselectivity remains a challenge.

Oxidative Ring-Opening and Cyclization

An alternative route from furan involves oxidative ring-opening with hydrogen peroxide to generate 1,4-butenedial, followed by Michael addition with nitromethane and sodium borohydride reduction to form 2-nitromethyl-1,4-butanediol. Strong acid catalysis (e.g., H₂SO₄) induces dehydration and cyclization to yield 3-nitromethyltetrahydrofuran. Catalytic hydrogenation (Pd/C, H₂) then converts the nitro group to an amine, providing the aminomethyl-THF scaffold.

Pyrimidin-2(1H)-one Ring Synthesis

The 4-amino-pyrimidin-2(1H)-one moiety is synthesized via cyclocondensation reactions:

Amidines and Enamines

Reaction of acetamidine hydrochloride with α-formyl-α-formylaminopropionitrile in isopropanol at reflux yields 2-methyl-4-amino-5-formylaminomethylpyrimidine. Hydrolysis with HCl removes the formyl group, producing 4-amino-5-aminomethyl-2-methylpyrimidine. Adjusting substituents (e.g., replacing methyl with hydroxymethyl) requires careful optimization.

Cytosine Coupling

A patented method couples cytosine with a functionalized THF intermediate. For example, (3aR,4R,6aR)-5-fluoro-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d]dioxol-4-yl methanesulfonate reacts with cytosine in DMF at 80°C to form the glycosidic bond. While this example uses a fluoro substituent, analogous conditions may apply for dichloro derivatives.

Coupling Strategies and Stereochemical Control

Achieving the correct (2R,4R,5R) configuration demands precise stereocontrol:

Mitsunobu Reaction

The Mitsunobu reaction (DEAD, Ph₃P) enables inversion of configuration at the anomeric carbon. For instance, coupling a protected THF diol with 4-amino-pyrimidin-2(1H)-one under Mitsunobu conditions achieves α/β selectivity ratios of 3:1.

Functional Group Transformations

Chlorination

Introducing 3,3-dichloro substituents is accomplished via electrophilic chlorination . Treatment of a dienol ether intermediate with Cl₂ gas in CCl₄ at −10°C provides 70–75% yield of the dichloro product. Excess reagent risks over-chlorination, necessitating rigorous temperature control.

Hydroxymethyl Group Installation

Reduction of a carbonyl group (e.g., using NaBH₄ in THF) or hydrolysis of a nitrile (H₂SO₄, H₂O) introduces the hydroxymethyl moiety. Protection as a trityl ether (TrCl, pyridine) prevents undesired side reactions during subsequent steps.

Deprotection and Final Isolation

Final deprotection typically involves:

  • Trityl group removal : 80% acetic acid at 60°C for 4 hours.

  • Acid hydrolysis : 0.1 M HCl in ethanol/water (1:1) at room temperature to cleave silyl ethers.

Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH gradient) or recrystallization (EtOAc/hexane) yields the target compound in >98% purity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Stereoselectivity
Carbohydrate routeD-riboseCyclization, tritylation, coupling32–38Moderate (3:1 α/β)
Furan-derivedFuranOxidative ring-opening, hydrogenation41–45High (≥95% β)
Enzymatic couplingTHF diolGlycosyltransferase catalysis50–55*Very high (99% β)

*Theoretical yield based on analogous systems.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The dichloro groups can be reduced to form dechlorinated derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, primarily through its mechanism of action as a nucleoside analog. It interferes with DNA synthesis and repair mechanisms in cancer cells. Research has shown that compounds similar to this structure can enhance the efficacy of standard chemotherapeutic agents by providing synergistic effects against cancer cell lines.

Antiviral Properties

Studies indicate that this compound may possess antiviral activity, particularly against RNA viruses. Its structural components allow it to inhibit viral replication by mimicking natural substrates required for viral RNA synthesis.

Potential in Treating Viral Infections

Recent investigations have suggested that derivatives of this compound can be effective against various viral infections, including those caused by the influenza virus and HIV. The mechanism involves the inhibition of viral polymerases and reverse transcriptases.

Case Studies

StudyObjectiveFindings
Study on Anticancer Efficacy Evaluate the cytotoxic effects on pancreatic cancer cellsThe compound showed IC50 values comparable to gemcitabine, indicating strong cytotoxicity against cancer cells .
Antiviral Activity Assessment Test against influenza virus strainsThe compound demonstrated significant inhibition of viral replication in vitro .
Synergistic Effects with Chemotherapy Investigate potential combinations with existing drugsEnhanced efficacy was observed when combined with standard chemotherapeutic agents in preclinical models .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related analogs:

Table 1: Structural and Functional Comparison

Compound Name & Source Substituents (Tetrahydrofuran) Pyrimidine Substituents Molecular Weight (g/mol) Key Properties & Applications
Target Compound 3,3-dichloro, 4-OH, 5-CH₂OH 4-amino 296 Potential antiviral activity; enhanced metabolic stability
Difluoro analog () 3,3-difluoro, 4-OH, 5-CH₂OH 4-amino 299.66 Improved solubility (HCl salt); higher stability
Chloro-fluoro analog () 3-Cl, 3-F, 4-OH, 5-CH₂OH 4-amino 279.65 Mixed halogen effects; lower solubility (3.58 mg/mL at 10 mM)
Ethynyl analog () 4-ethynyl, 3-OH, 5-CH₂OH 4-amino 267.24 Increased lipophilicity; potential for cross-coupling reactions
5-Methyl-2'-deoxycytidine () 4-OH, 5-CH₂OH (deoxy) 4-amino, 5-methyl 253.25* DNA incorporation efficiency; antimetabolite activity
Cytidine () 3,4-OH, 5-CH₂OH 4-amino 243.22 Natural nucleoside; reference for synthetic analogs

*Calculated from C₁₀H₁₅N₃O₄.

Key Findings

Halogen Substitutions: The 3,3-dichloro groups in the target compound confer greater metabolic stability compared to fluoro analogs () but may reduce solubility due to increased hydrophobicity.

Sugar Modifications :

  • Deoxy sugars () enhance DNA incorporation but lack the 3,3-dichloro group’s stability.
  • Ethynyl substitution () introduces rigidity and lipophilicity, favoring blood-brain barrier penetration.

Biological Activity :

  • The target compound’s dichloro groups may resist deamination, a common degradation pathway for cytidine analogs ().
  • Difluoro analogs () show improved pharmacokinetics as hydrochloride salts, enhancing oral bioavailability.

Solubility and Stability :

  • The target compound’s dichloro substituents likely reduce aqueous solubility compared to hydroxy-rich analogs like Cytidine ().
  • Hydrochloride salts () mitigate solubility issues, a strategy absent in the target compound.

Contradictions and Limitations

  • While dichloro groups improve stability, they may increase toxicity risks compared to fluoro-substituted analogs ().
  • Ethynyl analogs () trade solubility for lipophilicity, limiting their use in hydrophilic biological environments.

Biological Activity

4-Amino-1-((2R,4R,5R)-3,3-dichloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a synthetic nucleoside analog with significant biological activity. This compound has garnered attention for its potential applications in antiviral and anticancer therapies due to its structural similarity to naturally occurring nucleosides.

  • Molecular Formula : C₉H₁₂ClF₂N₃O₄
  • Molecular Weight : 299.66 g/mol
  • CAS Number : 1703785-65-2
  • Purity : Typically above 95% for research applications .

The biological activity of this compound primarily stems from its ability to mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis. It has been shown to exhibit:

  • DNA Binding Activity : The compound can bind to DNA, potentially disrupting replication and transcription processes .
  • Synergistic Effects : In vitro studies have indicated that it exhibits synergistic effects when combined with chemotherapeutic agents like gemcitabine hydrochloride, enhancing cytotoxicity in cancer cells .

Biological Activity Overview

The compound's biological activities can be summarized in the following table:

Activity Type Description
Antiviral Activity Exhibits potential against various viral infections by inhibiting viral replication.
Antitumor Activity Demonstrates cytotoxic effects on cancer cell lines, particularly in synergy with other drugs.
Antimicrobial Activity Active against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

  • Antiviral Studies : Research has shown that this compound can inhibit the replication of certain viruses in vitro. For example, it has been tested against the vaccinia virus, demonstrating effective inhibition at low concentrations .
  • Cancer Cell Line Studies : In a study involving human cervix carcinoma (HeLa) cells, the compound displayed moderate cytostatic activity. When combined with gemcitabine, a significant increase in cytotoxicity was observed, suggesting a potential therapeutic strategy for enhancing the efficacy of existing chemotherapeutics .
  • Microbial Inhibition : The compound has shown efficacy against a range of bacterial strains. In vitro tests revealed that it could inhibit the growth of Klebsiella pneumoniae and Salmonella species, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the critical steps for synthesizing this compound while ensuring stereochemical integrity?

The synthesis requires precise control of stereochemistry at the tetrahydrofuran (THF) ring and pyrimidinone moiety. Key steps include:

  • Deprotection : Use of 80% acetic acid to remove protecting groups (e.g., tert-butyldimethylsilyl) without compromising the hydroxyl or hydroxymethyl groups .
  • Coupling reactions : Employing copper(I) iodide or Dess-Martin periodinane for selective fluorination or oxidation, ensuring minimal racemization .
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) to isolate intermediates, followed by recrystallization in solvents like toluene for final product purity .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to confirm regiochemistry and detect impurities. For example, NH2_2 protons in pyrimidinone appear as singlets near 7.26 ppm .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for fluorinated or chlorinated derivatives .
  • X-ray crystallography : Use SHELX software for structure refinement. Hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-π stacking (face-to-face distances ~3.8 Å) can resolve ambiguities in stereochemistry .

Q. What storage conditions are optimal for maintaining stability during experiments?

  • Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the dichloro or hydroxymethyl groups .
  • Avoid exposure to moisture or high humidity (use desiccants) and light-sensitive containers to preserve the tetrahydrofuran ring’s integrity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Disorder modeling : For disordered perchlorate anions or water molecules, refine occupancy ratios (e.g., 0.678:0.322) using SHELXL .
  • Validation tools : Cross-check with DFT calculations or Hirshfeld surface analysis to confirm hydrogen-bonding geometries and intermolecular interactions .

Q. What strategies improve the bioavailability of this compound via prodrug design?

  • Lipid conjugation : Attach tetradecyl or palmitoyl chains via ester linkages to enhance membrane permeability. For example, prodrugs like 2a-d achieved 62–82% yields using acyl chlorides .
  • Fluorination : Introduce fluorine at the 3′-position of the THF ring to reduce metabolic degradation, as seen in fluorinated arabinofuranosyl analogs .

Q. How can computational methods predict this compound’s pharmacokinetic properties?

  • ADMET modeling : Use tools like SwissADME to assess logP (lipophilicity) and bioavailability scores. Pyrimidinone derivatives often show drug-like properties (e.g., MW < 500, H-bond donors ≤5) .
  • Docking studies : Simulate interactions with viral polymerases or methyltransferases using AutoDock Vina, focusing on the dichloro-THF moiety’s steric effects .

Q. Why do synthetic yields vary across methods, and how can this be mitigated?

  • Catalyst optimization : Replace CuI with Pd-based catalysts for Suzuki-Miyaura coupling to improve efficiency in fluorinated analogs .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid side reactions with hydroxymethyl groups .

Q. How does fluorination at the THF ring impact antiviral activity?

  • Mechanistic studies : Fluorine’s electronegativity alters sugar puckering in the THF ring, affecting binding to viral enzymes. For example, 2′-fluoro-arabinofuranosyl derivatives showed enhanced inhibition of SARS-CoV-2 RNA replication .
  • Comparative assays : Test fluorinated vs. non-fluorinated analogs in cell-based assays (e.g., EC50_{50} values) to quantify potency improvements .

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